molecular formula C13H16FN B2666498 1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287300-01-8

1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2666498
CAS RN: 2287300-01-8
M. Wt: 205.276
InChI Key: RYXJRVMAONVZED-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine (let’s call it F-BCP-NMM ) is a fluoro-substituted bicyclo[1.1.1]pentane derivative. The core structure combines a bicyclo[1.1.1]pentane scaffold with a fluorophenyl moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and supramolecular chemistry .


Synthesis Analysis

The synthesis of F-BCP-NMM involves a practical and scalable approach. Researchers have developed methods to introduce fluorine atoms into the bicyclo[1.1.1]pentane framework. These synthetic strategies allow for fine-tuning of physicochemical properties and provide access to a diverse range of F-BCPs .


Molecular Structure Analysis

F-BCP-NMM features a bicyclo[1.1.1]pentane core with a fluorophenyl group attached. The fluorine atom plays a crucial role in modulating acidity/basicity and controlling conformation. The bridge-fluorination of the bicyclo[1.1.1]pentane skeleton impacts the pKa values of acids and amines, influencing their reactivity and behavior .


Chemical Reactions Analysis

F-BCP-NMM can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Its unique structure allows for diverse reactivity patterns, making it a valuable building block in synthetic chemistry .


Physical And Chemical Properties Analysis

  • Growing Popularity : Bicyclo[1.1.1]pentanes, including F-BCPs, have gained popularity in both academic and industrial research .

Mechanism of Action

While specific details regarding the mechanism of action for F-BCP-NMM are not explicitly mentioned, its incorporation into the structure of the anti-inflammatory drug Flurbiprofen suggests potential pharmacological relevance. Further studies are needed to elucidate its precise mode of action .

Future Directions

: Bychek, R., & Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61, e202205103. DOI: 10.1002/anie.202205103

properties

IUPAC Name

1-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-15-9-12-6-13(7-12,8-12)10-3-2-4-11(14)5-10/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJRVMAONVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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